Cas no 1824468-79-2 (2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride)

2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-Pyridinemethanamine, 4-(1,1-dimethylethyl)-α,α-dimethyl-, hydrochloride (1:1)
- 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride
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- インチ: 1S/C12H20N2.ClH/c1-11(2,3)9-6-7-14-10(8-9)12(4,5)13;/h6-8H,13H2,1-5H3;1H
- InChIKey: CYAYAUUEUKRHNU-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=NC(C(N)(C)C)=C1)(C)(C)C.Cl
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-500MG |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95% | 500MG |
¥ 2,310.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-1G |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95% | 1g |
¥ 3,465.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-10G |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95% | 10g |
¥ 17,325.00 | 2023-04-14 | |
Chemenu | CM391466-1g |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95%+ | 1g |
$517 | 2023-03-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-500mg |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95% | 500mg |
¥2310.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-500.0mg |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95% | 500.0mg |
¥2310.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-10.0g |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95% | 10.0g |
¥17325.0000 | 2024-07-23 | |
eNovation Chemicals LLC | Y1107546-1g |
2-(4-tert-Butylpyridin-2-yl)propan-2-amine hydrochloride |
1824468-79-2 | 95% | 1g |
$550 | 2025-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1557-1-250.0mg |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride |
1824468-79-2 | 95% | 250.0mg |
¥1386.0000 | 2024-07-23 | |
eNovation Chemicals LLC | Y1107546-1g |
2-(4-tert-Butylpyridin-2-yl)propan-2-amine hydrochloride |
1824468-79-2 | 95% | 1g |
$550 | 2025-02-21 |
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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S. Ahmed Chem. Commun., 2009, 6421-6423
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochlorideに関する追加情報
Introduction to 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride (CAS No. 1824468-79-2)
2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1824468-79-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group at the 4-position of the pyridine ring and an amine functional group at the 2-position contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical formulations. This improved solubility facilitates its use in various experimental and clinical settings, including in vitro assays, preclinical studies, and potentially in drug formulations designed for oral or parenteral administration. The structural features of 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride make it a promising candidate for further investigation into its pharmacological effects.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine-based compounds in the development of novel therapeutics. Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The tert-butyl group in this compound not only influences its electronic properties but also contributes to its stability and bioavailability. Additionally, the amine functionality provides a site for further chemical modification, allowing researchers to tailor its properties for specific applications.
In the context of current research, 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride has been explored for its potential role in modulating signaling pathways associated with various diseases. For instance, studies have suggested that pyridine derivatives can interact with enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The unique structural motif of this compound may enable it to interfere with disease-causing pathways while minimizing off-target effects.
The synthesis of 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to optimize the production process. These methods not only enhance efficiency but also allow for the introduction of additional functional groups, expanding the compound's utility in drug development.
One of the key areas where 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis, cardiovascular disease, and autoimmune disorders. Pyridine-based compounds have demonstrated ability to inhibit inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms. The tert-butyl group may enhance binding affinity to target proteins, improving the compound's efficacy.
Furthermore, the hydrochloride salt form of this compound has been found to improve its pharmacokinetic properties. Solubility is a critical factor in drug absorption and distribution within the body. By forming a hydrochloride salt, the compound achieves better solubility in water-based environments, which can lead to faster onset of action and more consistent therapeutic effects. This feature makes it particularly suitable for formulations that require rapid absorption and distribution.
Preclinical studies have begun to explore the potential therapeutic applications of 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride. Initial findings suggest that it may have significant benefits in treating neurological disorders by modulating neurotransmitter activity. The pyridine ring is known to interact with various neurotransmitter receptors, including those for dopamine and serotonin. By targeting these receptors, the compound could potentially alleviate symptoms associated with conditions such as depression, anxiety, and Parkinson's disease.
The development of new drugs often involves rigorous testing to evaluate their safety and efficacy. 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride is currently undergoing laboratory testing to assess its toxicity profile and pharmacological activity. These studies are crucial for determining whether it can progress to clinical trials and eventually become a viable therapeutic option for patients. Researchers are particularly interested in its potential as an adjunct therapy alongside existing treatments for complex diseases.
The role of computational chemistry has also been instrumental in understanding the behavior of 2-(4-tert-butyl-2-pyridyl)propan-2-amine;hydrochloride. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. This information helps guide experimental design and optimize drug candidates for better performance. By integrating computational methods with traditional wet chemistry approaches, scientists can accelerate the drug discovery process significantly.
In conclusion, 1824468 79 1824468 79 1824468 79 1824468 79 1824468 79 - CAS No., 1824468 79 - CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No., CAS No, has emerged as a promising compound with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further research into developing novel treatments for various diseases.
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